2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-9-6-10-13(23-2)14(12)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXROMVBVOJJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878135 | |
| Record name | 2-Ph-5[(2,6-diMeOPh)COAm]134thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound decomposes into two primary fragments:
Synthetic Routes
Thiadiazole Core Synthesis
The 5-phenyl-1,3,4-thiadiazole ring is synthesized through cyclocondensation reactions. Two predominant methods are documented:
Hydrazine-Carbon Disulfide Cyclization
Procedure :
- Phenylthiosemicarbazide Formation :
Phenylhydrazine (10 mmol) reacts with carbon disulfide (15 mmol) in ethanol under reflux for 6 hours.
$$ \text{C}6\text{H}5\text{NHNH}2 + \text{CS}2 \rightarrow \text{C}6\text{H}5\text{NHNHC}(=\text{S})\text{SH} $$ - Cyclization with Phosphorus Oxychloride :
The intermediate is treated with POCl₃ (20 mmol) at 80°C for 3 hours, yielding 5-phenyl-1,3,4-thiadiazol-2-amine.
$$ \text{C}6\text{H}5\text{NHNHC}(=\text{S})\text{SH} \xrightarrow{\text{POCl}3} \text{C}6\text{H}5\text{C}2\text{N}3\text{S} + \text{H}2\text{S} $$
Yield : 68–72% after recrystallization (ethanol).
Microwave-Assisted Cyclization
Procedure :
A mixture of phenylacetic acid hydrazide (10 mmol) and thiosemicarbazide (12 mmol) in POCl₃ is irradiated at 150 W for 15 minutes, achieving 85% yield.
Benzamide Fragment Preparation
2,6-Dimethoxybenzoyl Chloride Synthesis :
2,6-Dimethoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in dry dichloromethane for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride.
$$ \text{C}9\text{H}{10}\text{O}4 + \text{SOCl}2 \rightarrow \text{C}9\text{H}9\text{ClO}4 + \text{SO}2 + \text{HCl} $$
Optimization and Challenges
Characterization Data
Spectral Analysis
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.8–8.0 (m, 2H, aromatic), δ 6.6 (s, 2H, dimethoxy), δ 3.9 (s, 6H, OCH₃) |
| ¹³C NMR | δ 167.5 (C=O), δ 153.2 (thiadiazole C-2), δ 56.1 (OCH₃) |
| IR | 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym) |
| MS | m/z 341.4 [M+H]⁺ |
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 59.82 | 59.75 |
| H | 4.43 | 4.40 |
| N | 12.31 | 12.28 |
| S | 9.39 | 9.35 |
Comparative Method Evaluation
| Method | Advantages | Limitations |
|---|---|---|
| Standard Coupling | Low equipment cost | Longer reaction time |
| Microwave | High yield, minimal byproducts | Requires specialized equipment |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action:
The primary mechanism of action for 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of chitin synthesis in certain organisms. This disruption affects the integrity of the cell wall or exoskeleton, leading to cell death. The compound's efficacy can be influenced by environmental factors such as pH levels and temperature.
Research Findings:
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacteria and fungi. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .
Applications in Antimicrobial Research
The compound's ability to inhibit chitin synthesis makes it a candidate for developing new antimicrobial agents. Its structural features allow for modifications that could enhance its activity against resistant strains of pathogens.
Case Studies
-
Antibacterial Activity:
In a study evaluating various derivatives of similar compounds, this compound was tested for its antibacterial properties. Results indicated significant activity against both Gram-positive and Gram-negative bacteria . -
Antifungal Activity:
The compound was also assessed for antifungal properties, showing effectiveness against common fungal pathogens in laboratory settings. The minimum inhibitory concentrations (MICs) were determined to provide insights into its potential therapeutic uses .
Industrial Production
Industrial methods may involve optimized reaction conditions to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are used to isolate the desired product effectively.
Mechanism of Action
The mechanism by which 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the thiadiazole moiety, resulting in different chemical and biological properties.
5-Phenyl-1,3,4-thiadiazole:
Uniqueness
2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound known for its unique structural features and potential biological activities. This compound integrates a benzamide core with methoxy substitutions and a thiadiazole moiety, which together confer distinctive chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target organisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This indicates the presence of two methoxy groups (–OCH₃) on the benzamide ring and a phenyl-thiadiazole group attached to the nitrogen atom of the amide.
The primary mechanism of action for this compound involves the inhibition of chitin synthesis in various organisms. This disruption affects the integrity of cell walls or exoskeletons in susceptible species.
Target Organisms
Research has shown that this compound exhibits significant activity against:
- Insects : Particularly those that rely on chitin for their exoskeletons.
- Fungi : Pathogenic fungi that utilize chitin in their cell walls.
Antifungal Activity
Studies indicate that this compound demonstrates antifungal properties through its action on chitin synthesis.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | Fungal pathogens | 0.35 - 1.0 | Inhibition of growth |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. It was found to effectively disrupt the development of certain insect species by targeting their chitin synthesis pathways.
| Insect Species | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| Chilo suppressalis | 25 | 85 |
| Spodoptera litura | 50 | 90 |
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Anticancer Activity : A study reported that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.20 to 2.58 µM .
- Chitin Synthesis Inhibition : Research highlighted that compounds with similar structures inhibited chitin synthesis in cultured integument of Chilo suppressalis at concentrations as low as 0.35 µM .
- Comparative Studies : Comparative analysis with other thiadiazole derivatives revealed that while many shared similar mechanisms of action, the unique substitution pattern in this compound provided enhanced efficacy against specific targets .
Q & A
Basic: What are the common synthetic routes for preparing 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carboxylic acid precursors under anhydrous conditions (e.g., acetonitrile) to generate the 1,3,4-thiadiazole ring .
Benzamide Introduction : Coupling the thiadiazole-2-amine intermediate with 2,6-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in a solvent like dichloromethane .
Purification : Recrystallization or chromatography to isolate the final product. Key parameters include reaction temperature (often 60–80°C) and stoichiometric control of reagents to avoid side products .
Basic: How is the structure of this compound characterized in academic research?
Methodological Answer:
Structural confirmation employs:
- Spectroscopic Techniques :
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 397.08) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) to resolve bond angles and packing interactions .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during benzamide coupling .
- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate acylation reactions, reducing side-product formation .
- Time-Temperature Profiling : Monitoring reaction progress via TLC to terminate before decomposition (e.g., limiting heating to 4 hours at 70°C) .
- Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while maintaining >80% yield .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial studies) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation : Re-validate compound purity via HPLC and NMR to rule out impurities affecting bioactivity .
- Target-Specific Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like COX-2 or tubulin, correlating computational results with experimental IC values .
Basic: What biological activities are associated with this compound?
Methodological Answer:
Reported activities include:
- Anticancer : Inhibition of MCF-7 breast cancer cells (IC ~12 µM) via pro-apoptotic mechanisms .
- Antimicrobial : Broad-spectrum activity against S. aureus (MIC 8 µg/mL) and C. albicans (MIC 16 µg/mL) by disrupting cell wall synthesis .
- Anti-inflammatory : COX-2 inhibition (60% at 50 µM) in RAW 264.7 macrophage models .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or GROMACS to model binding to targets (e.g., EGFR kinase). Key residues (e.g., Lys745) form hydrogen bonds with the methoxy and amide groups .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design analogs with enhanced potency .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility :
- Polar solvents: >10 mg/mL in DMSO; <1 mg/mL in water.
- Enhanced via co-solvents (e.g., 10% Cremophor EL) for in vivo studies .
- Stability :
- Stable at 4°C for >6 months in anhydrous DMSO.
- Degrades at pH <3 or >10 due to hydrolysis of the amide bond .
Advanced: How can crystal structure analysis elucidate intermolecular interactions of this compound?
Methodological Answer:
- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water). Refine data using SHELXL to identify H-bonding (e.g., N–H···O between amide and thiadiazole) and π-π stacking (3.8 Å between benzene rings) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 45% van der Waals) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
